
1-(3,5-Difluoro-4-hydroxyphenyl)ethanone
Descripción general
Descripción
“1-(3,5-Difluoro-4-hydroxyphenyl)ethanone” is a synthetic compound with the molecular formula C8H6F2O2 . It is also known as “3’,5’-DIFLUORO-4’-HYDROXYACETOPHENONE” and "Ethanone, 1- (3,5-difluoro-4-hydroxyphenyl)-" .
Molecular Structure Analysis
The molecular structure of “1-(3,5-Difluoro-4-hydroxyphenyl)ethanone” consists of 8 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms . The exact mass of the molecule is 172.03358575 g/mol . The structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3,5-Difluoro-4-hydroxyphenyl)ethanone” include a molecular weight of 172.13 g/mol, a topological polar surface area of 37.3 Ų, and a complexity of 172 . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count .Aplicaciones Científicas De Investigación
Degradation Mechanisms in Lignin Substructures
A study explored the degradation mechanisms of phenolic beta-1 lignin substructure model compounds, which are similar to 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone. These compounds were degraded by laccase of Coriolus versicolor, revealing insights into the C alpha-C beta cleavage, alkyl-aryl cleavage, and C alpha (C1) oxidation reactions in lignin substructures (Kawai, Umezawa, & Higuchi, 1988).
Fluorescent On-Off Probes for H2S Detection
1-(2-Hydroxyphenyl)ethanone, a starting material closely related to 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone, was used to prepare a BODIPY-based fluorescent probe. This probe was highly selective and sensitive to hydrogen sulfide (H2S), indicating potential applications in biological systems for studying the effects of H2S (Fang et al., 2019).
Synthesis and Optical Properties of Chalcone
A study reported the synthesis of a powerful fluorophore derived from a compound structurally similar to 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone. The study of its optical properties in various solvents demonstrated its potential application in determining critical micelle concentrations of various micelles (Khan, Asiri, & Aqlan, 2016).
Poly(benzonitrile ether)s Synthesis
Research on the synthesis of multicyclic poly(benzonitrile ether)s based on 1,1,1-Tris(4-hydroxyphenyl)ethane and isomeric difluorobenzonitriles, closely related to 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone, showed potential in creating soluble polyethers with various applications in material science (Kricheldorf, Hobzova, Schwarz, & Vakhtangishvili, 2005).
Bromination of Benzofuran Systems
A study on the bromination of 1‐(3‐benzofuranyl)‐2‐phenylethanones, which are structurally similar to 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone, revealed the potential for regioselective synthesis and reactions in organic chemistry (Kwiecień & Baumann, 1998).
Synthesis of New Phenylpiperazines
Electrochemical oxidation of a compound similar to 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone led to the synthesis of new phenylpiperazine derivatives. This study highlights an environmentally friendly method for synthesizing novel compounds in pharmaceutical research (Nematollahi & Amani, 2011).
Antimicrobial Activity of Heterocyclic Compounds
Research on 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, which shares a phenolic core with 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone, demonstrated its significant antimicrobial properties, underscoring the potential of such compounds in medicinal research (Wanjari, 2020).
Propiedades
IUPAC Name |
1-(3,5-difluoro-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXWOHYRUCULSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569134 | |
| Record name | 1-(3,5-Difluoro-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluoro-4-hydroxyphenyl)ethanone | |
CAS RN |
133186-55-7 | |
| Record name | 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133186-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Difluoro-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

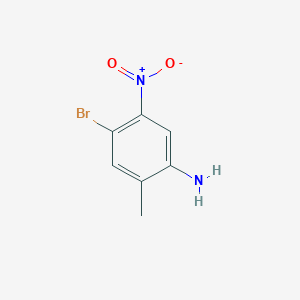
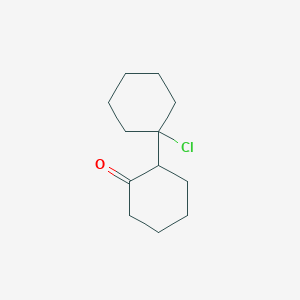
![Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1354912.png)
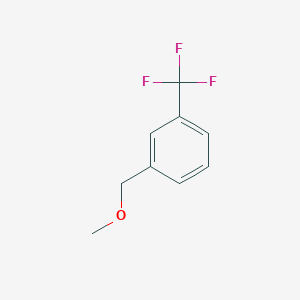

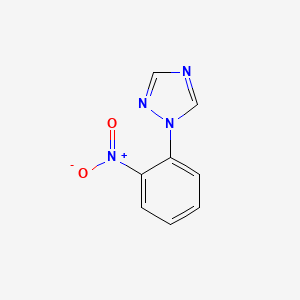
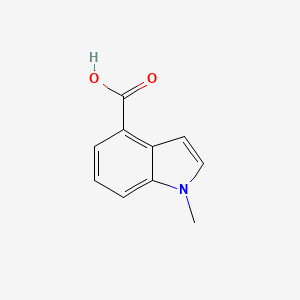

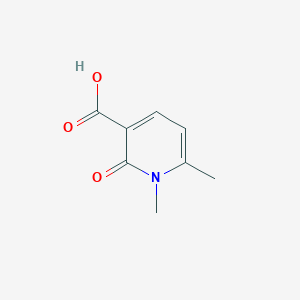
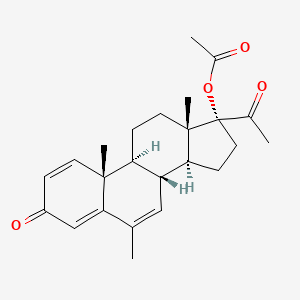
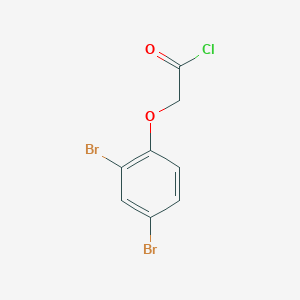
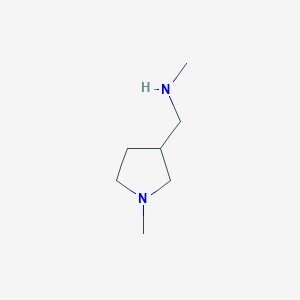

![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)